molecular formula C8H18N2 B2410721 N,N,5,5-tetramethylpyrrolidin-3-amine CAS No. 1152367-93-5

N,N,5,5-tetramethylpyrrolidin-3-amine

Cat. No.: B2410721
CAS No.: 1152367-93-5
M. Wt: 142.246
InChI Key: LUMNHKWKXFQUCW-UHFFFAOYSA-N
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Description

N,N,5,5-tetramethylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H17N2O It is known for its unique structure, which includes a pyrrolidine ring substituted with methyl groups at the nitrogen and carbon positions

Safety and Hazards

The safety information for N,N,5,5-tetramethylpyrrolidin-3-amine indicates that it is potentially dangerous. The compound has been assigned the hazard statements H226, H302, H314, and H335, which indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5,5-tetramethylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with ammonia or an amine source under specific conditions to introduce the amine group at the 3-position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N,5,5-tetramethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives with altered hydrogenation states .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5,5-tetramethylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Properties

IUPAC Name

N,N,5,5-tetramethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)5-7(6-9-8)10(3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMNHKWKXFQUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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